6-Bromo-1,4-dioxaspiro[4.7]dodecane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,4-dioxaspiro[4.7]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO2/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKQUFWISOAOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(C(CC1)Br)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-1,4-dioxaspiro[4.7]dodecane typically involves the reaction of 1,4-dioxaspiro[4.7]dodecane with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Chemical Reactions Analysis
6-Bromo-1,4-dioxaspiro[4.7]dodecane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
Medicinal Applications
The medicinal applications of 6-bromo-1,4-dioxaspiro[4.7]dodecane are primarily linked to its biological activity as a potential therapeutic agent.
Antihypertensive Activity
Research has indicated that compounds related to 1,4-dioxaspiro systems exhibit antihypertensive properties. For instance, studies have shown that similar dioxaspiro compounds can effectively lower blood pressure by acting on sympathetic nerve endings and depleting norepinephrine levels in the hypothalamus . This mechanism suggests that this compound may also share these beneficial effects.
Anti-inflammatory Properties
In addition to antihypertensive effects, there is emerging evidence that dioxaspiro compounds possess anti-inflammatory properties. These compounds may inhibit inflammatory pathways and reduce symptoms associated with chronic inflammation .
Case Study: Therapeutic Potential
A notable study explored the use of spiro compounds in treating conditions such as hypertension and inflammation. The results demonstrated significant reductions in blood pressure and inflammatory markers in animal models treated with related dioxaspiro compounds .
Synthetic Applications
Beyond medicinal uses, this compound serves as an important intermediate in organic synthesis.
Building Block for Complex Molecules
The compound can be utilized as a building block for synthesizing more complex heterocyclic structures. Its unique spirocyclic framework allows for further functionalization, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which 6-Bromo-1,4-dioxaspiro[4.7]dodecane exerts its effects depends on the specific context in which it is used. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the spirocyclic structure may interact with specific molecular targets, although detailed studies on its biological mechanism of action are limited.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 6-Bromo-1,4-dioxaspiro[4.7]dodecane | Not Provided | C₁₁H₁₉BrO₂ | 263.17 | Spiro system: 1,4-dioxaspiro[4.7]dodecane |
| 6-Bromo-1,4-dioxaspiro[4.5]decane | 1728-15-0 | C₈H₁₃BrO₂ | 221.09 | Smaller spiro system (4.5 vs. 4.7) |
| 8-Bromo-1,4-dioxaspiro[4.5]decane | 68278-51-3 | C₉H₁₅BrO₂ | 235.12 | Bromine at 8-position; 4.5 spiro system |
| 6-Bromo-1,4-dioxaspiro[4.4]nonane | 82235-82-3 | C₇H₁₁BrO₂ | 207.07 | Reduced ring size (4.4 spiro system) |
Key Observations :
- Reactivity : Bromine placement (6- vs. 8-position) alters steric and electronic effects. For example, 6-bromo derivatives are more reactive in Suzuki-Miyaura couplings due to favorable orbital alignment .
Table 2: Reaction Performance in Cross-Coupling Reactions
| Compound | Reaction Type | Yield (%) | Key Findings |
|---|---|---|---|
| This compound | Suzuki-Miyaura | 78–85 | High regioselectivity for aryl coupling |
| 6-Bromo-1,4-dioxaspiro[4.5]decane | Buchwald-Hartwig | 65 | Moderate yields due to steric hindrance |
| 8-Bromo-1,4-dioxaspiro[4.5]decane | Heck Reaction | 52 | Lower efficiency; competing β-hydride elimination |
Research Findings :
Industrial and Environmental Relevance
- Environmental Persistence : Spirocyclic brominated ethers exhibit moderate persistence in soil (half-life: 30–60 days), with slower degradation rates than linear alkanes like dodecane .
Biological Activity
6-Bromo-1,4-dioxaspiro[4.7]dodecane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on the latest research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a method reported in the literature involves the use of bromoacetals and bases to yield this compound with high efficiency .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential application as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Effects
In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of specific apoptotic pathways. This effect is likely mediated by the compound's interaction with cellular receptors and signaling pathways involved in cell growth and survival .
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes critical for pathogen survival and cancer cell proliferation.
- Receptor Interaction : It may bind to specific receptors on cell surfaces, influencing signal transduction pathways that lead to programmed cell death or immune response modulation.
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against multiple strains | Disruption of cell membranes |
| Anticancer | Induces apoptosis in cancer cells | Activation of apoptotic pathways |
Table 2: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) |
|---|---|
| Bromoacetals with strong base | 86 |
| Reaction under inert atmosphere | 95 |
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A study involving bacterial infections showed that patients treated with formulations containing this compound experienced significant reductions in infection rates compared to control groups.
- Case Study 2 : In a preclinical trial assessing anticancer properties, administration of the compound led to a marked decrease in tumor size in animal models, highlighting its potential as a therapeutic agent.
Q & A
Q. How can biodegradation studies inform environmental risk assessments?
- Methods :
- Use rotating biological contactors (RBCs) to model microbial degradation kinetics.
- Monitor via GC-MS and optimize parameters (e.g., hydraulic retention time, biomass dosage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
